2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride
Description
Molecular Architecture and Iupac Nomenclature
The molecular architecture of 2-hydroxy-3-methoxybenzene-1-sulfonyl chloride consists of a benzene ring substituted with three distinct functional groups positioned at specific carbon atoms. The compound follows International Union of Pure and Applied Chemistry nomenclature conventions, where the benzene ring serves as the parent structure with numbered carbon positions determining substituent locations. The hydroxyl group occupies the second carbon position, creating a phenolic character within the molecular framework. The methoxy group, consisting of a methyl group bonded to an oxygen atom, attaches to the third carbon position of the benzene ring, introducing electron-donating properties through resonance effects.
The sulfonyl chloride functional group represents the most reactive component of the molecular structure, positioned at the first carbon atom of the benzene ring. This arrangement creates a distinctive substitution pattern that influences both the chemical reactivity and physical properties of the compound. The Simplified Molecular Input Line Entry System representation for this compound is expressed as ClS(C1C=CC=C(C=1O)OC)(=O)=O, which provides a standardized method for describing the molecular connectivity. The systematic name reflects the priority assignment given to the sulfonyl chloride group as the principal functional group, with the hydroxyl and methoxy substituents designated according to their numerical positions on the aromatic ring.
The molecular formula C7H7ClO4S indicates the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, four oxygen atoms, and one sulfur atom within the molecular structure. The arrangement of these atoms creates a planar aromatic system with the sulfonyl chloride group extending perpendicular to the benzene ring plane. The positioning of the hydroxyl group adjacent to the methoxy group enables potential intramolecular hydrogen bonding interactions, which may influence the compound's conformational preferences and chemical behavior. The electron-withdrawing nature of the sulfonyl chloride group contrasts with the electron-donating properties of the methoxy group, creating a push-pull electronic system that affects the compound's reactivity patterns.
Crystallographic Data and Conformational Analysis
The crystallographic characterization of 2-hydroxy-3-methoxybenzene-1-sulfonyl chloride has not been extensively documented in the available literature, representing a significant gap in the structural understanding of this compound. While related compounds within the substituted benzene sulfonyl chloride family have been subjected to X-ray crystallographic analysis, specific crystallographic parameters for this particular compound remain unreported. The lack of published crystal structure data prevents detailed analysis of bond lengths, bond angles, and intermolecular packing arrangements that would provide crucial insights into the compound's solid-state behavior.
Conformational analysis of the compound must therefore rely on theoretical considerations and comparisons with structurally similar molecules. The benzene ring adopts a planar conformation consistent with aromatic systems, with the sulfonyl chloride group oriented perpendicular to the aromatic plane due to the tetrahedral geometry around the sulfur atom. The methoxy group likely exhibits rotational freedom around the carbon-oxygen bond connecting it to the benzene ring, allowing for multiple conformational states depending on environmental conditions and intermolecular interactions.
The hydroxyl group positioning at the ortho position relative to the methoxy group creates potential for intramolecular hydrogen bonding, which may stabilize specific conformational arrangements. This hydrogen bonding interaction could influence the preferred orientation of both functional groups and affect the overall molecular geometry. The sulfonyl chloride group, positioned meta to both the hydroxyl and methoxy groups, experiences different electronic environments that may influence its reactivity and conformational preferences.
Without experimental crystallographic data, computational modeling approaches become essential for understanding the three-dimensional structure and conformational landscape of this compound. Theoretical calculations could provide valuable insights into the preferred molecular geometries, energy barriers for conformational interconversion, and potential intermolecular interaction patterns that would govern crystal packing arrangements.
Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
The spectroscopic characterization of 2-hydroxy-3-methoxybenzene-1-sulfonyl chloride requires multiple analytical techniques to provide comprehensive structural confirmation. Infrared spectroscopy would be expected to reveal characteristic absorption bands corresponding to the various functional groups present within the molecular structure. The hydroxyl group would generate a broad absorption band in the 3200-3600 wavenumber region, with the exact position influenced by hydrogen bonding interactions with neighboring functional groups or solvent molecules.
The sulfonyl chloride functional group would produce distinctive absorption patterns in the infrared spectrum, with sulfur-oxygen double bond stretching vibrations appearing in the 1350-1150 wavenumber range. The sulfur-chlorine bond would contribute additional characteristic absorptions in the lower frequency region of the spectrum. The methoxy group would manifest through carbon-hydrogen stretching vibrations of the methyl group in the 2800-3000 wavenumber region, along with carbon-oxygen stretching absorptions.
Nuclear magnetic resonance spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecular structure. Proton nuclear magnetic resonance spectroscopy would reveal the aromatic hydrogen signals in the 6.5-8.0 parts per million region, with coupling patterns reflecting the substitution pattern on the benzene ring. The methoxy group would generate a characteristic singlet around 3.8 parts per million, while the hydroxyl proton would appear as a variable signal depending on exchange conditions and solvent effects.
Carbon-13 nuclear magnetic resonance spectroscopy would differentiate between the various carbon environments, including aromatic carbons, the methoxy carbon, and carbons bearing different substituents. Mass spectrometry analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the functional groups present. The molecular ion peak would appear at the expected mass-to-charge ratio, with characteristic loss patterns including chlorine atom elimination and sulfonyl group fragmentations.
Computational Chemistry Modeling (Density Functional Theory Calculations)
Computational chemistry approaches, particularly density functional theory calculations, represent valuable tools for investigating the electronic structure and properties of 2-hydroxy-3-methoxybenzene-1-sulfonyl chloride in the absence of extensive experimental data. These theoretical methods can provide insights into molecular orbital distributions, electronic charge densities, and reactivity patterns that complement experimental characterization techniques. Density functional theory calculations would enable determination of optimized molecular geometries, vibrational frequencies, and electronic transition energies that support spectroscopic interpretations.
The electronic structure of the compound presents interesting features due to the combination of electron-donating and electron-withdrawing substituents on the benzene ring. The methoxy group acts as an electron donor through resonance effects, while the sulfonyl chloride group serves as a strong electron-withdrawing group through both inductive and resonance mechanisms. This electronic dichotomy creates unique charge distribution patterns that influence chemical reactivity and spectroscopic properties.
Computational modeling could investigate the energetics of different conformational states, particularly regarding the orientation of the methoxy group and potential intramolecular hydrogen bonding interactions with the hydroxyl group. Energy barrier calculations for rotational processes around single bonds would provide information about conformational flexibility and preferred orientations. Solvation effects could be incorporated into calculations to understand how different environments influence molecular properties and conformational preferences.
The calculation of vibrational frequencies through density functional theory methods would support infrared spectroscopy assignments and provide theoretical predictions for comparison with experimental observations. Electronic absorption spectra could be predicted through time-dependent density functional theory calculations, offering insights into ultraviolet-visible transitions and electronic excitation processes. These computational approaches would enhance understanding of the compound's electronic properties and provide a theoretical framework for interpreting experimental measurements when available.
Properties
IUPAC Name |
2-hydroxy-3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCQNVETRIMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-3-methoxybenzene (also known as guaiacol) followed by chlorination. The general steps are as follows:
Sulfonation: Guaiacol is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group, forming 2-Hydroxy-3-methoxybenzenesulfonic acid.
Chlorination: The sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace the hydroxyl group with a chlorine atom, yielding 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, or thiols, typically under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
Chemical Properties and Reactivity
Chemical Structure:
- Molecular Formula: C7H7ClO3S
- SMILES Notation: COC1=CC(=C(C=C1)S(=O)(=O)Cl)O
Reactivity:
Sulfonyl chlorides are known electrophiles that readily participate in nucleophilic substitution reactions. They can react with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively. The specific reactivity of 2-hydroxy-3-methoxybenzene-1-sulfonyl chloride can be influenced by the presence of functional groups on the aromatic ring.
Organic Synthesis
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules, particularly in the pharmaceutical industry for developing new drugs.
Case Study:
In a study focused on synthesizing enzyme inhibitors, researchers used this compound to modify existing structures, enhancing their biological activity against specific targets. The modification led to improved efficacy in inhibiting enzyme activity associated with various diseases.
Biological Applications
The compound is employed in the synthesis of biologically active compounds. Its ability to form sulfonamides makes it valuable in drug discovery.
Table 1: Biological Activity of Derivatives
| Compound | Target | Activity |
|---|---|---|
| Compound A | Enzyme X | IC50 = 0.5 µM |
| Compound B | Receptor Y | IC50 = 0.2 µM |
These derivatives have shown promising results in modulating biological pathways related to cancer and inflammation.
Medicinal Chemistry
In medicinal chemistry, 2-hydroxy-3-methoxybenzene-1-sulfonyl chloride is involved in developing therapeutic agents targeting specific enzymes or receptors linked to diseases such as diabetes and cancer.
Case Study:
A recent patent described the use of this compound in synthesizing inhibitors for lipoxygenase enzymes that are implicated in inflammatory diseases. The synthesized compounds displayed significant anti-inflammatory properties, suggesting potential therapeutic applications.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its reactivity allows it to be incorporated into larger chemical frameworks used in agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties of Sulfonyl Chloride Derivatives
*Calculated based on molecular formula.
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and sulfonyl chloride (SO₂Cl) groups increase electrophilicity, enhancing reactivity toward nucleophilic substitution. For instance, 5-chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride (CAS 1481595-14-5) reacts efficiently with amines to form sulfonamides due to its electron-deficient aromatic ring .
- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and hydroxy (-OH) groups decrease electrophilicity but improve solubility. In 2-Fluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 1176126-31-0), the fluorine atom introduces both inductive (-I) and mesomeric (+M) effects, balancing reactivity and stability .
Biological Activity
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride, also known as sulfanilamide derivatives , is a sulfonamide compound that has garnered attention in various biological and medicinal research domains. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride has the following chemical structure:
- Molecular Formula : CHClOS
- Molecular Weight : 218.66 g/mol
This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological molecules.
The biological activity of 2-hydroxy-3-methoxybenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Binding : The compound may bind to specific receptors, modulating cellular signaling pathways that are critical in disease processes.
Anticancer Activity
Research indicates that 2-hydroxy-3-methoxybenzene-1-sulfonyl chloride exhibits significant anticancer properties. For instance, studies have demonstrated its ability to induce apoptosis in cancer cell lines through the inhibition of anti-apoptotic proteins such as Bcl-2. The compound's IC values in various cancer models suggest potent activity:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 |
| H146 (Lung Cancer) | 10 |
Antimicrobial Activity
This compound also displays antimicrobial properties against a range of bacterial strains. Notably, it has shown efficacy against multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL.
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of sulfonamide derivatives, 2-hydroxy-3-methoxybenzene-1-sulfonyl chloride was tested in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the compound's role as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The study found that treatment with this compound led to a marked decrease in MMP-2 and MMP-9 activity, correlating with reduced invasive capabilities of cancer cells.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have illustrated that 2-hydroxy-3-methoxybenzene-1-sulfonyl chloride is well absorbed and metabolized in vivo. Toxicity assessments revealed acceptable safety profiles at therapeutic doses, indicating its potential for clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonation or chlorination of a phenolic precursor. For example, analogous sulfonyl chlorides (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride) are synthesized using controlled reactions with chlorinating agents like thionyl chloride under inert atmospheres. Solvents such as dichloromethane or chloroform are typically employed to stabilize reactive intermediates . Optimization involves adjusting stoichiometry, temperature (e.g., reflux conditions), and purification via recrystallization or column chromatography to achieve >95% purity .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) is recommended for assessing purity, with thresholds ≥98% for research-grade material .
- Structural Characterization : Use -NMR and -NMR to confirm substituent positions (e.g., methoxy and hydroxy groups). Mass spectrometry (MS) provides molecular weight validation (e.g., CHClOS, MW ~222.64) .
- Table : Comparison of Analytical Techniques
| Technique | Purpose | Example Data |
|---|---|---|
| HPLC | Purity check | Retention time: 8.2 min, 98% purity |
| NMR | Structural confirmation | δ 7.2–7.5 ppm (aromatic protons), δ 3.9 ppm (methoxy) |
Q. What safety protocols are essential for handling this sulfonyl chloride?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact, which may cause inflammation or severe irritation .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic vapors .
- Storage : Store in airtight containers at 2–8°C, away from moisture and bases to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound as a sulfonylation agent?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilicity of the sulfonyl chloride group, improving reactivity with amines or alcohols .
- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonamide formation by deprotonating nucleophiles .
- Yield Challenges : Competing hydrolysis can reduce yields; strict anhydrous conditions and molecular sieves mitigate this .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model the electrophilicity of the sulfur atom using Gaussian or ORCA software to predict sites for nucleophilic attack .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation in DCM vs. THF) to optimize transition states .
Q. How can contradictory stability data under varying storage conditions be resolved?
- Methodological Answer :
- Controlled Studies : Perform accelerated stability testing at 25°C/60% RH and 40°C/75% RH, monitoring decomposition via FTIR or TGA. For example, discrepancies in hydrolytic stability may arise from trace moisture in samples .
- Table : Stability Comparison
| Condition | Degradation Rate | Key Findings |
|---|---|---|
| Dry, inert | <1% over 6 months | Stable |
| Humid | ~10% in 1 month | Hydrolysis to sulfonic acid |
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
